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Compound of Interest

Compound Name: 1,3-Dimethylimidazolium

Cat. No.: B1194174

An In-depth Technical Guide to the Structure and Bonding of the 1,3-Dimethylimidazolium
Cation

Introduction

The 1,3-dimethylimidazolium [CsHoNz]* cation, often abbreviated as [DMIM]* or [MMIM]*, is
a fundamental component of a significant class of ionic liquids (ILs).[1] As one of the simplest
imidazolium-based cations, it serves as a prototypical model for understanding the structure-
property relationships in these novel materials.[2][3] Its high structural symmetry, relatively
small size, and stable nature contribute to the unique physicochemical properties of the ionic
liquids it forms, such as high ionic conductivity and wide electrochemical windows.[4] These
properties make [DMIM]*-based ILs promising candidates for applications in electrochemistry,
catalysis, and as green solvents.[4][5] This guide provides a detailed examination of the
molecular structure, bonding characteristics, and intermolecular interactions of the 1,3-
dimethylimidazolium cation, supported by experimental data and computational studies.

Molecular Structure and Geometry

The 1,3-dimethylimidazolium cation consists of a five-membered imidazolium ring with methyl
groups attached to both nitrogen atoms (N1 and N3).[6] The cation possesses a planar
heterocyclic ring, a characteristic feature of aromatic systems. The symmetrical substitution
with two methyl groups gives it a higher degree of structural symmetry compared to many other
1-alkyl-3-methylimidazolium cations.[4] This symmetry influences the packing in the solid state
and the dynamics in the liquid state.
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Bond Lengths and Angles

The precise geometry of the [DMIM]* cation has been determined through both experimental
techniques, such as X-ray and neutron diffraction, and theoretical calculations, primarily using
Density Functional Theory (DFT).[7][8][9] The key structural parameters are summarized in the
tables below. Note that bond lengths and angles can vary slightly depending on the associated
anion and the physical state (solid vs. liquid) due to intermolecular interactions.

Table 1: Selected Bond Lengths of the 1,3-Dimethylimidazolium Cation

Bond Theoretical (DFT) Bond Length (A)
N1-C2 1.332[7]
C2-N3 1.332[7]
N3-C4 1.383[7]
C4-C5 1.355[7]
C5-N1 1.383[7]
N1-C(Me) 1.472[7]

| N3-C(Me) | 1.472[7] |

Table 2: Selected Bond Angles of the 1,3-Dimethylimidazolium Cation

Angle Theoretical (DFT) Bond Angle (°)
N1-C2-N3 109.1
C2-N3-C4 108.9
N3-C4-C5 106.5
C4-C5-N1 106.5
C5-N1-C2 108.9
C2-N1-C(Me) 125.5
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| C4-N3-C(Me) | 125.5 |

Note: The values in the tables are representative and derived from computational studies.
Experimental values from crystallography would show slight variations based on the crystal
packing environment and the counter-anion.

Electronic Structure and Bonding

The bonding in the 1,3-dimethylimidazolium cation is characterized by the delocalization of Tt-
electrons within the heterocyclic ring, which confers aromaticity to the system. This
delocalization results in a positive charge that is distributed over the entire cation, though it is
more concentrated on certain atoms. The C2 carbon, located between the two nitrogen atoms,
is particularly electron-deficient, making its attached proton (H2) the most acidic proton on the
ring.[10][11]

Population analyses from computational studies indicate that there is a noticeable charge
transfer from the anion to the cation in [DMIM]*-based ionic liquids.[2][3] This charge transfer is
a key feature of the strong cation-anion interactions.

Intermolecular Interactions: The Role of Hydrogen
Bonding

Despite the absence of traditional hydrogen bond donors like N-H or O-H groups, the C-H
bonds of the imidazolium ring can act as hydrogen bond donors. The acidity of the ring protons
follows the order C2-H > C4-H/C5-H. The C2-H proton, being the most acidic, forms the
strongest hydrogen bonds with anions.[10][11]

Neutron diffraction studies on molten 1,3-dimethylimidazolium chloride ([DMIM]CI) have
provided experimental evidence for these interactions.[2][8] The data reveals a distinct spatial
arrangement of chloride anions around the cation, with a high probability of finding an anion
located near the C2-H position, confirming the presence of C-H---anion hydrogen bonds.[2][3]
[8] These interactions are crucial in determining the local structure and macroscopic properties
of the ionic liquid.[12][13]
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Caption: Cation-anion hydrogen bonding in [DMIM]* salts.

Experimental Protocols
Synthesis of 1,3-Dimethylimidazolium Salts

A common and straightforward method for synthesizing 1,3-dimethylimidazolium salts
involves the quaternization of 1-methylimidazole.

o Materials: 1-methylimidazole, a methylating agent (e.g., methyl iodide, dimethyl sulfate, or
dimethyl carbonate), and a solvent (e.g., acetonitrile, toluene, or none if the reaction is
performed neat).

e General Procedure:
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o In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 1-
methylimidazole is dissolved in the chosen solvent.

o An equimolar amount of the methylating agent is added dropwise to the solution. The
reaction can be highly exothermic, so controlled addition and often external cooling are

necessary.

o After the addition is complete, the reaction mixture is stirred at room temperature or
heated to reflux for several hours to ensure complete reaction.

o Upon cooling, the resulting 1,3-dimethylimidazolium salt often precipitates or forms a
separate liquid phase.

o The product is isolated by filtration (if solid) or by decanting the solvent (if a liquid).

o The crude product is then washed multiple times with a non-polar solvent like ethyl acetate
or diethyl ether to remove unreacted starting materials and byproducts.

o Finally, the purified salt is dried under vacuum to remove residual solvent.[14]

Characterization: The identity and purity of the synthesized salt are typically confirmed using
'H and 3C NMR spectroscopy and sometimes mass spectrometry.[15][16]
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Caption: General workflow for the synthesis of [DMIM]* salts.

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise
solid-state structure of [DMIM]* salts.

e Protocol:

o Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a
solvent, slow cooling of a saturated solution, or vapor diffusion.

o Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated
with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
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o Structure Solution and Refinement: The collected diffraction data is used to solve the
crystal structure, yielding the electron density map of the unit cell. A model of the molecule
is fitted to this map. The model is then refined to obtain precise atomic positions, bond
lengths, and bond angles.[17][18][19]

o Data Output: The final output is a detailed 3D model of the cation and anion within the crystal
lattice, providing unambiguous information about molecular geometry, conformation, and
intermolecular interactions like hydrogen bonds.[17]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the
[DMIM]* cation in solution and for probing cation-anion interactions.

e Protocol:

o Sample Preparation: A small amount of the [DMIM]* salt is dissolved in a deuterated
solvent (e.g., DMSO-ds, CDCls, D20).

o Data Acquisition: *H and 13C NMR spectra are acquired on a high-field NMR spectrometer.
[16] Other nuclei, such as >N, can also be probed for more detailed electronic structure
information.[20]

o Spectral Analysis: The chemical shifts, coupling constants, and peak integrations are
analyzed to confirm the molecular structure. The chemical shift of the C2-H proton is
particularly sensitive to its environment and is often used as a probe for hydrogen bonding
with the anion.[21][22] A downfield shift of the C2-H signal is indicative of stronger
hydrogen bonding interactions.[10][11]

Computational Modeling
o Methodology:

o DFT Calculations: DFT is used to optimize the geometry of a single [DMIM]* ion pair or
small clusters to calculate structural parameters, interaction energies, and vibrational
frequencies.[9][11]
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o Molecular Dynamics (MD) Simulations: MD simulations are performed on a large
ensemble of ions to model the bulk liquid state. These simulations provide insights into the
liquid structure, radial distribution functions, and dynamic properties like diffusion
coefficients.[2][3][12][13]

o Data Output: Computational methods provide a molecular-level understanding that
complements experimental findings, helping to interpret spectroscopic data and explain
macroscopic properties based on microscopic interactions.[3][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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